molecular formula C20H20FN3O4 B2595709 N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1172341-14-8

N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2595709
CAS No.: 1172341-14-8
M. Wt: 385.395
InChI Key: KAWZJRSVZLCPGX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including a dimethoxyphenyl group, an ethoxy group, a fluorophenyl group, and a carboxamide group. The unique combination of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-4-28-18-12-24(15-8-5-13(21)6-9-15)23-19(18)20(25)22-14-7-10-16(26-2)17(11-14)27-3/h5-12H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWZJRSVZLCPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a dimethoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the corresponding arylated pyrazole.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base.

    Fluorination: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or amide reagent.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, acids, and bases.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has been explored for its potential therapeutic applications, particularly in cancer treatment and neurological disorders:

  • Kinase Inhibition : The compound has shown promise as a kinase inhibitor, which is crucial in treating various cancers such as lymphoma and breast cancer. Modifications to the pyrazole structure have resulted in compounds with improved potency and reduced efflux rates, enhancing their therapeutic efficacy .
  • Enzyme Inhibition : Research indicates that pyrazole derivatives can inhibit enzymes involved in metabolic pathways, potentially providing therapeutic effects against diseases like liver toxicity .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Versatile Intermediate : Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

    1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar pyrazole core but different substituents, leading to distinct chemical and biological properties.

    5-(2-(2,6-dichlorophenylamino)benzyl)-N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole: This compound contains a fluorophenyl group and an oxadiazole ring, which may confer different pharmacological activities compared to the pyrazole derivative.

Biological Activity

N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's chemical formula is C22H24FN3O4C_{22}H_{24}FN_3O_4 with a molecular weight of approximately 413.449 g/mol. Its structure includes a pyrazole ring, a dimethoxyphenyl group, and an ethoxy group, contributing to its diverse biological interactions.

Property Value
Molecular FormulaC22H24FN3O4
Molecular Weight413.449 g/mol
Purity≥ 95%

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that related pyrazole derivatives can effectively inhibit the growth of various pathogens. For example, a study reported minimum inhibitory concentrations (MIC) for certain derivatives ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Potential

The pyrazole scaffold has been extensively studied for its anticancer properties. Compounds with similar structures have shown promising activity against various cancer cell lines by inhibiting key enzymes involved in cancer progression. Mechanisms include the inhibition of growth factors and enzymes such as thymidylate synthase and histone deacetylases (HDAC) . Although specific studies on this compound are scarce, the existing literature suggests that it may also exhibit anticancer activity through similar pathways.

Enzyme Inhibition

The compound's interaction with various enzymes is crucial for its biological activity. For instance, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways. The presence of halogenated phenyl groups in its structure enhances binding affinity to target proteins, potentially leading to significant biological effects .

The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological responses. The precise targets and pathways remain to be fully elucidated through further research.

Case Studies and Research Findings

Several studies have investigated related compounds within the pyrazole class:

  • Antimicrobial Evaluation : A study on thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated significant antimicrobial activity against several pathogens with MIC values indicating strong efficacy .
  • Anticancer Activity : Research focused on 1,3,4-oxadiazoles has shown that structural modifications can enhance cytotoxicity towards cancer cells by targeting specific enzymes involved in cell proliferation .
  • Mechanism-Based Approaches : A review highlighted the importance of structure-activity relationships in the design of new anticancer agents based on pyrazole scaffolds .

Q & A

Q. Table 1. Key Crystallographic Parameters for Structural Analogues

ParameterMolecule A Molecule B
Dihedral angle (triazole vs. phenyl)6.5°7.7°
OCHF₂ twist angle38.7°25.2°
Hydrogen bond distance (N–H⋯N)2.12 Å2.09 Å

Q. Table 2. Synthetic Yield Optimization

Reaction StepSolventCatalystYield (%)
Pyrazole core assemblyTHFPd/C72
Ethoxy substitutionDMFK₂CO₃85
Carboxamide couplingDCMEDC/HOBt90

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